molecular formula C10H17NO4 B3180961 tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 477584-38-6

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B3180961
CAS No.: 477584-38-6
M. Wt: 215.25 g/mol
InChI Key: JRBAJAHBZWVPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. Protecting groups are essential in multi-step synthesis processes to prevent certain functional groups from reacting under specific conditions . This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Safety and Hazards

This compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction typically involves nucleophilic addition-elimination mechanisms, forming a tetrahedral intermediate that eventually leads to the desired carbamate product . The reaction conditions often include the use of a strong acid like trifluoroacetic acid for the removal of the protecting group .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the carbamate group .

Mechanism of Action

The mechanism by which tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves the formation of a stable carbamate group that protects the amine functionality. The protecting group can be selectively removed under specific conditions, such as the presence of strong acids or heat, to reveal the free amine . This selective deprotection allows for the controlled synthesis of complex molecules by preventing unwanted reactions at the amine site .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyloxycarbonyl (Boc) protecting group
  • Carboxybenzyl (CBz) protecting group
  • Fluorenylmethoxycarbonyl (Fmoc) protecting group

Uniqueness

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other protecting groups like Boc, CBz, and Fmoc, it offers a balance of stability and reactivity that is particularly useful in peptide synthesis and other complex organic transformations .

Properties

IUPAC Name

tert-butyl N-(4-oxooxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBAJAHBZWVPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
Reactant of Route 2
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
Reactant of Route 3
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
Reactant of Route 4
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
Reactant of Route 5
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
Reactant of Route 6
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.